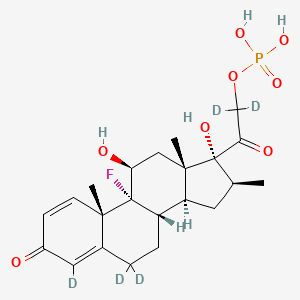

Betamethasone 21-phosphate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30FO8P |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] dihydrogen phosphate |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

InChI Key |

VQODGRNSFPNSQE-PAEDUFRWSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OP(=O)(O)O)O)C)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

Origin of Product |

United States |

Fundamental Principles of Isotopic Labeling in Biomedical Science

Isotopic labeling is a technique where an atom within a molecule is substituted with its isotope, which has the same number of protons but a different number of neutrons. wikipedia.orgcreative-proteomics.com This substitution creates a "labeled" compound that is chemically identical to the parent molecule but has a different mass. lgcstandards.com In biomedical science, stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. wikipedia.org

The core principle of this technique is that the labeled molecule behaves almost identically to its unlabeled counterpart in biological systems and during analytical procedures. creative-proteomics.com This allows researchers to use the labeled compound as a tracer to follow the metabolic fate, distribution, and interactions of a drug or other molecule of interest within a biological system. wikipedia.orgcreative-proteomics.com The distinct mass of the isotopically labeled compound allows it to be differentiated from the naturally occurring unlabeled compound using analytical instruments like mass spectrometers. wikipedia.org

Strategic Utility of Stable Isotope Labeled Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision can be challenging due to several factors, including variations in sample preparation, instrument response, and matrix effects. scioninstruments.com A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for mitigating these issues. scispace.comnih.gov

A SIL-IS is a version of the analyte (the substance being measured) that has been labeled with stable isotopes. scioninstruments.com A known amount of the SIL-IS is added to a biological sample (like plasma or urine) at the beginning of the analytical process. vulcanchem.com Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during sample extraction and cleanup, and the same variations in ionization efficiency within the mass spectrometer. scioninstruments.comscispace.com

By comparing the signal of the analyte to the known concentration of the SIL-IS, researchers can accurately quantify the amount of the analyte in the original sample, effectively correcting for any experimental variability. scioninstruments.comvulcanchem.com This approach significantly enhances the reliability and reproducibility of quantitative bioanalytical methods. scispace.comlongdom.org While deuterium-labeled compounds are a top choice, they can sometimes exhibit slight differences in retention times compared to the analyte. nih.gov

Overview of Betamethasone 21 Phosphate D5 As a Core Research Tool

Chemical Synthesis Pathways for this compound

The creation of this compound involves introducing deuterium into the molecular structure of betamethasone or its precursors. General strategies for deuteration fall into two main categories: isotopic exchange reactions and the use of deuterium-enriched precursors. vulcanchem.com

Isotopic exchange reactions involve the direct replacement of hydrogen atoms with deuterium. These reactions are often catalyzed by transition metals such as palladium, platinum, or iridium. juniperpublishers.comresearchgate.net The process typically uses deuterium oxide (D₂O) or deuterium gas (D₂) as the deuterium source. resolvemass.cajuniperpublishers.com For complex molecules like steroids, hydrogen-deuterium exchange can be performed on a precursor, such as cortisone, using a base like sodium deuteroxide (NaOD) in a deuterated solvent like methanol-d4 (B120146) (MeOD). nih.govnih.gov

The dynamics of these reactions can be complex, as the exchange is often reversible, which can make achieving high isotopic purity (≥95%) at specific sites challenging. researchgate.net The efficiency of the exchange is influenced by factors such as the catalyst, temperature, pressure, and the specific chemical environment of the target C-H bonds. juniperpublishers.com

An alternative and often more controlled method involves using deuterated reagents during the synthesis process. This approach builds the deuterium atoms into the molecular scaffold from the start. A key technique is reductive deuteration, where a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is used to introduce deuterium while reducing a functional group, like a ketone. nih.govnih.govresearchgate.net

For instance, in the synthesis of a related deuterated steroid, cortisol-d4, a precursor was treated with NaBD₄ to introduce deuterium at the C-11 position. nih.gov This method allows for high levels of deuterium incorporation at specific, predetermined sites within the molecule. researchgate.net The synthesis of this compound would likely employ a multi-step process involving such precursor-based enrichment to ensure the five deuterium atoms are placed with high fidelity.

| Synthetic Strategy | Description | Common Reagents & Catalysts |

| Isotopic Exchange | Direct replacement of hydrogen with deuterium on a substrate molecule. resolvemass.ca | D₂O, D₂ gas, Sodium Deuteroxide (NaOD), Metal catalysts (Palladium, Platinum, Iridium). juniperpublishers.comresearchgate.netnih.gov |

| Precursor-Based Enrichment | Use of deuterated reagents to build the molecule with deuterium already incorporated. | Sodium Borodeuteride (NaBD₄), Lithium Aluminium Deuteride (LiAlD₄), Deuterated solvents. nih.govresearchgate.net |

Positional Specificity of Deuterium Atoms in the Steroid Backbone

The placement of deuterium atoms within a drug molecule is not random; it is a deliberate strategy guided by the compound's metabolic profile.

Rationale for Deuteration at Metabolically Stable Sites

Deuteration is a well-established strategy to enhance a drug's metabolic stability. researchgate.net The carbon-deuterium (C-D) bond is significantly stronger (by about 1.2–1.5 kcal/mol) than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy leads to a greater activation energy required for cleavage, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov Consequently, metabolic processes that involve breaking a C-H bond, such as those mediated by cytochrome P450 (CYP) enzymes, are slowed down when deuterium is substituted at that position. nih.govnih.gov

For glucocorticoids, common sites of metabolism include the C6 position and substituents on the D-ring of the steroid structure. nih.gov Therefore, in a compound like this compound, which is often used as an internal standard for mass spectrometry, the deuterium atoms are strategically placed at positions that are not major sites of metabolism. nih.gov This ensures that the isotopic label is not lost through metabolic processes, which is crucial for its function as a stable tracer. nih.gov This approach differs from therapeutic deuteration, where the goal is often to block a specific metabolic "soft spot" to improve a drug's pharmacokinetic profile. nih.govmusechem.com

Isotopic Integrity Preservation in Biological Systems

The primary goal for a deuterated internal standard is to maintain its isotopic composition throughout its time in a biological system. nih.gov By placing deuterium atoms on metabolically stable parts of the steroid backbone, the isotopic integrity of this compound is preserved. vulcanchem.com This stability ensures that the compound co-elutes with its non-deuterated counterpart during analysis and provides a consistent, reliable signal for quantification. nih.gov

A potential complication in deuteration is "metabolic switching" or "metabolic shunting," where blocking one metabolic pathway can divert the compound to other biotransformation routes. nih.govmusechem.comacs.org While this is a major consideration for deuterated drugs designed for therapeutic use, for an internal standard, the key is simply that the label itself remains intact, a goal achieved by selecting stable deuteration sites.

| Principle | Rationale & Significance |

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger and breaks more slowly than the C-H bond, slowing metabolism at the site of deuteration. nih.govnih.gov |

| Metabolic Stability | Deuterium is placed at sites not prone to metabolic attack to prevent the loss of the isotopic label. nih.govnih.gov This is crucial for its use as an internal standard. |

| Isotopic Integrity | Ensures the deuterated compound behaves almost identically to the non-deuterated analyte in a biological system without losing its mass signature. nih.gov |

Advanced Characterization of Deuterated Compound Structure and Purity (beyond basic identification data)

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the isotopic enrichment and the distribution of different isotopologues (molecules that differ only in their isotopic composition). By analyzing the full scan mass spectrum, scientists can calculate the percentage of molecules that contain the desired number of deuterium atoms (e.g., d5) versus those that are under- or over-deuterated (d0, d1, d2, d3, d4, d6, etc.). rsc.orgfu-berlin.de

¹H-NMR (Proton NMR): The disappearance or reduction of a signal in the proton NMR spectrum compared to the non-deuterated standard indicates where deuterium substitution has occurred. google.com

²H-NMR (Deuterium NMR): This technique directly detects the deuterium atoms, providing unambiguous confirmation of their locations within the molecular structure. researchgate.netgoogle.com

¹³C-NMR: This can also be used to confirm structural integrity and differentiate between closely related steroid structures. mdpi.com

Other advanced methods, such as molecular rotational resonance (MRR) spectroscopy, can provide even more detailed analysis of isotopic mixtures and are particularly useful for complex cases involving chirality resulting from deuteration. researchgate.netmarquette.edu

| Analytical Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity Analysis | Percentage of isotopic enrichment (e.g., % of d5 vs. d4, d3, etc.); Distribution of isotopologues. rsc.org |

| ¹H-NMR Spectroscopy | Positional Confirmation | Identification of sites of deuteration by observing the disappearance of proton signals. google.com |

| ²H-NMR Spectroscopy | Direct Positional Confirmation | Direct detection of deuterium signals to confirm their precise location. researchgate.netgoogle.com |

| ¹³C-NMR Spectroscopy | Structural Integrity | Confirmation of the carbon backbone and differentiation of similar steroid structures. mdpi.com |

| Molecular Rotational Resonance (MRR) | Advanced Isotopic Analysis | Precise characterization of isotopomer and enantioisotopomer mixtures. researchgate.netmarquette.edu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the sensitive and selective quantification of this compound and its parent compound. nih.govrsc.orgresearchgate.net The development of robust LC-MS/MS methods involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired analytical performance.

Optimization of Chromatographic Separation Parameters

Effective chromatographic separation is crucial for distinguishing Betamethasone 21-phosphate from endogenous and exogenous interferences in biological samples. Several studies have focused on optimizing these parameters for corticosteroids, including betamethasone and its esters.

Key considerations in the optimization of chromatographic separation include:

Column Chemistry: Reversed-phase columns, such as C8 and C18, are commonly employed for the separation of corticosteroids. nih.govresearchgate.netnih.govscielo.br The choice between C8 and C18 columns depends on the specific hydrophobicity of the analytes and the desired retention characteristics. For instance, a Hypurity C18 column (150 mm × 2.1 mm, 5 μm) has been successfully used for the separation of betamethasone and its related compounds. nih.gov Another study utilized a Venusil XBP C8 column (200 mm x 3.9 mm ID, 5 μm) for the isocratic elution of betamethasone. nih.gov The use of columns with advanced technologies, such as the XSelect Premier HSS T3 Column, can mitigate issues like metal adsorption, leading to improved peak shape and recovery of phosphate-containing steroids. waters.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component, often with additives to improve peak shape and ionization efficiency. scielo.brwaters.com A common mobile phase combination is methanol and an ammonium (B1175870) formate (B1220265) buffer. scielo.br For example, a mixture of methanol and 0.05 mM ammonium formate (90:10, v/v) has been used. scielo.br Another approach involves a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B. waters.com The pH and ionic strength of the mobile phase are critical for controlling the retention and peak symmetry of ionizable compounds like Betamethasone 21-phosphate.

Flow Rate and Gradient Elution: The flow rate is optimized to ensure efficient separation within a reasonable analysis time. A flow rate of 0.3 mL/min has been reported for a C8 column, while 0.5 mL/min has been used with a gradient elution. scielo.brwaters.com Gradient elution, where the mobile phase composition is changed over time, is often necessary to resolve complex mixtures of analytes with varying polarities. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute more hydrophobic compounds. waters.com

A summary of typical chromatographic conditions is presented in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Reversed-phase C8 LiChrospher® (5μm, 125 × 4mm) scielo.br | Hypurity C18 (150 mm×2.1 mm, 5 μm) nih.gov | XSelect Premier HSS T3 (2.5 µm, 2.1 x 100 mm) waters.com |

| Mobile Phase | Methanol and ammonium formate 0.05 mM (90:10, v/v) scielo.br | Not specified nih.gov | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid waters.com |

| Flow Rate | 0.3 mL/min scielo.br | Not specified nih.gov | 0.5 mL/min waters.com |

| Temperature | 28ºC scielo.br | Not specified nih.gov | 35 °C waters.com |

Tandem Mass Spectrometry Configuration for Deuterated Analogs

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical applications. The configuration of the mass spectrometer is tailored to specifically detect and quantify the deuterated internal standard alongside the target analyte.

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar and semi-polar compounds like corticosteroids. nih.govresearchgate.net Optimization of ESI conditions is crucial for maximizing the signal intensity and stability.

Key ESI parameters include:

Ionization Mode: Positive ion mode (ESI+) is frequently used for the detection of betamethasone and its analogs. nih.govscielo.br

Capillary Voltage: The capillary voltage is typically set in the range of 3 to 4.3 kV to promote efficient ionization. scielo.brresearchgate.net

Source and Desolvation Temperatures: The source temperature (e.g., 120-140°C) and desolvation temperature (e.g., 300°C) are optimized to facilitate the desolvation of the charged droplets and the release of gas-phase ions. scielo.brresearchgate.net

Gas Flows: The flow rates of the desolvation gas (e.g., nitrogen) and collision gas (e.g., argon) are adjusted to enhance ion formation and fragmentation. scielo.brresearchgate.net

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for quantification. nih.govnih.govmdpi-res.com In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For this compound, the MRM transitions are distinct from its non-deuterated counterpart due to the mass difference of 5 Daltons. vulcanchem.com This mass shift allows for the simultaneous monitoring of both the analyte and the internal standard without cross-talk. vulcanchem.com

An example of MRM transitions for betamethasone and a potential transition for its deuterated analog are shown below. The protonated molecule [M+H]+ is often selected as the precursor ion. For betamethasone, a common transition is m/z 393 > 373. scielo.br For Betamethasone 21-phosphate disodium, a precursor ion of m/z 517.4 ([M+H]⁺) might be observed, while the deuterated analog would show a signal at m/z 522.4. vulcanchem.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Betamethasone | 393 scielo.br | 373 scielo.br | 9 scielo.br |

| Betamethasone-d5 Acetate (IS) | 438 scielo.br | 418 scielo.br | 10 scielo.br |

| Betamethasone 21-phosphate disodium | 517.4 vulcanchem.com | Not specified | Not specified |

| This compound | 522.4 vulcanchem.com | Not specified | Not specified |

Application as a Stable Isotope-Labeled Internal Standard in Bioanalysis

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. vulcanchem.comveeprho.com The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry because it closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization. sci-hub.se

Correction for Matrix Effects and Ionization Efficiency Variations

Biological matrices such as plasma and urine are complex and can significantly impact the accuracy of LC-MS/MS measurements. vulcanchem.com Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting endogenous components, are a major challenge. vulcanchem.comsci-hub.se

This compound, being structurally and chemically almost identical to the analyte, co-elutes and experiences the same matrix effects. vulcanchem.com By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any variations in signal intensity caused by matrix effects or fluctuations in ionization efficiency will affect both the analyte and the internal standard proportionally. vulcanchem.com The ratio of the analyte peak area to the internal standard peak area is then used for quantification, effectively canceling out these variations and leading to more accurate and precise results. vulcanchem.comnih.gov This approach allows for quantification accuracy typically within ±10%. vulcanchem.com

Enhancement of Quantitative Accuracy and Precision

The primary role of this compound is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. vulcanchem.com Its use is critical for enhancing the accuracy and precision of quantifying betamethasone and its related compounds in biological samples like plasma, urine, and tissue homogenates. vulcanchem.com

By introducing a known quantity of the deuterated standard into the sample, researchers can effectively correct for variations that may occur during sample preparation and analysis. These variations can include matrix effects, differences in ionization efficiency, and instrument drift. vulcanchem.com The stable isotope-labeled internal standard co-elutes with the analyte of interest and exhibits similar behavior during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. vulcanchem.com This co-analysis allows for ratiometric quantification, where the response of the analyte is normalized to the response of the internal standard, significantly improving the reliability of the results. This methodology can achieve a quantification accuracy within ±10%. vulcanchem.com

Advanced analytical platforms, such as ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), further contribute to enhanced accuracy and precision. nih.gov UPLC systems provide improved chromatographic resolution and shorter analysis times compared to traditional HPLC. nih.gov When coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, the sensitivity and selectivity of the assay are greatly increased, allowing for the detection of low concentrations of the analyte and its metabolites. nih.govnih.gov

Table 1: Impact of Internal Standard on Quantitative Accuracy

| Analytical Parameter | Without Internal Standard | With this compound |

| Correction for Matrix Effects | Susceptible to ion suppression or enhancement | Effectively corrects for matrix-induced variations |

| Correction for Instrument Drift | Vulnerable to fluctuations in instrument response | Normalizes signal to account for drift |

| Correction for Extraction Loss | Inaccurate quantification due to variable recovery | Compensates for losses during sample preparation |

| Typical Accuracy Range | Potentially > ±20% | Within ±10% vulcanchem.com |

Bioanalytical Method Validation in Research Contexts

For research involving the quantification of betamethasone and its metabolites, rigorous bioanalytical method validation is essential to ensure the reliability and reproducibility of the data. nih.govsynzeal.com This process involves a series of experiments designed to demonstrate that the analytical method is suitable for its intended purpose. fda.gov The validation of methods for quantifying Betamethasone 21-phosphate and its non-deuterated forms typically adheres to guidelines set by regulatory agencies. nih.gov

The use of this compound is integral to this validation process, particularly in establishing the method's accuracy, precision, and selectivity. vulcanchem.comsynzeal.com

Assessment of Analytical Linearity and Calibration Range

A critical aspect of bioanalytical method validation is the assessment of linearity and the establishment of a suitable calibration range. This ensures that the measured response of the analytical instrument is directly proportional to the concentration of the analyte over a specific range.

For the quantification of betamethasone and its metabolites, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte. nih.gov Research has demonstrated good linearity for betamethasone and its related compounds in human plasma using UPLC-MS/MS. nih.govrsc.org For instance, a validated method showed a linear range for betamethasone 21-monopropionate from 0.226 x 10⁻⁹ to 5.411 x 10⁻⁹ mol·dm⁻³. nih.gov Another study reported linearity for betamethasone in the range of 2-250 ng/mL. scielo.br High-performance thin-layer chromatography (HPTLC) methods have also been validated, showing linearity for betamethasone sodium phosphate (B84403) over a concentration range of 1 to 7 µ g/spot . sigmaaldrich.com

Table 2: Representative Calibration Range for Betamethasone Analytes

| Analyte | Calibration Range | Correlation Coefficient (r²) | Analytical Method |

| Betamethasone 21-monopropionate | 0.226 x 10⁻⁹–5.411 x 10⁻⁹ mol·dm⁻³ nih.gov | >0.99 nih.gov | UPLC-MS/MS |

| Betamethasone | 2–250 ng/mL scielo.br | >0.99 scielo.br | LC-MS |

| Betamethasone Disodium Phosphate | 50–6000 ng/mL jfda-online.com | 0.99999 jfda-online.com | HPLC |

| Betamethasone Sodium Phosphate | 1–7 µ g/spot sigmaaldrich.com | >0.99 sigmaaldrich.com | HPTLC |

Precision, Accuracy, and Selectivity Evaluations

Precision, accuracy, and selectivity are cornerstone parameters in bioanalytical method validation.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV).

Accuracy denotes the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the relative error (RE).

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.

In studies quantifying betamethasone, both intra-day and inter-day precision and accuracy are evaluated using quality control (QC) samples at low, medium, and high concentrations. nih.gov For a method to be considered reliable, the CV and RE values are expected to be within ±15% (or ±20% for the lower limit of quantification). scielo.br The use of this compound as an internal standard is crucial for achieving high precision and accuracy by compensating for analytical variability. vulcanchem.com

Selectivity is demonstrated by analyzing blank samples from different sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. nih.gov

Table 3: Precision and Accuracy Data for Betamethasone Quantification

| Analyte | Concentration Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (RE%) |

| Betamethasone scielo.br | Low QC | <15 | <15 | ±15 |

| Medium QC | <15 | <15 | ±15 | |

| High QC | <15 | <15 | ±15 |

Analytical Stability Studies (e.g., freeze-thaw, short-term, long-term)

Stability studies are conducted to evaluate the stability of the analyte in a given biological matrix under different storage and processing conditions. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

For Betamethasone 21-phosphate and its related compounds, stability is typically assessed under the following conditions:

Freeze-thaw stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-term stability: Assesses the stability of the analyte at room temperature for a specified period.

Long-term stability: Determines the stability of the analyte when stored at a low temperature (e.g., -20°C or -80°C) for an extended duration.

In these studies, the concentrations of the analytes in the tested samples are compared to those of freshly prepared samples. The analytes are considered stable if the deviation is within an acceptable range, typically ±15%. nih.gov

Table 4: Summary of Analytical Stability Findings for Betamethasone

| Stability Test | Condition | Duration | Result |

| Freeze-Thaw Stability | Multiple freeze-thaw cycles | 3 cycles | Stable (within ±15% deviation) nih.gov |

| Short-Term Stability | Room temperature | 4 hours | Stable (within ±15% deviation) nih.gov |

| Long-Term Stability | -80°C | 30 days | Stable (within ±15% deviation) nih.gov |

Sample Preparation Techniques for Complex Biological Matrices

The effective extraction of Betamethasone 21-phosphate and its metabolites from complex biological matrices is a critical step prior to instrumental analysis. nih.govnih.gov The goal of sample preparation is to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest. nih.gov Common techniques include protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). nih.gov

The choice of sample preparation method depends on the physicochemical properties of the analyte and the nature of the biological matrix. nih.gov For the analysis of betamethasone and its various forms, both LLE and SPE have been successfully employed. nih.govrsc.org

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a widely used sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov

For the simultaneous extraction of several betamethasone metabolites from human plasma, a liquid-liquid extraction method using a mixture of ether and n-hexane has been reported. nih.govrsc.org In this procedure, the plasma sample, after the addition of an internal standard, is mixed with the organic solvent. The analytes partition into the organic phase, leaving behind many of the interfering substances in the aqueous phase. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument. nih.gov This technique has proven effective for the sample preparation of betamethasone, betamethasone 17-monopropionate, and betamethasone 21-monopropionate. nih.govnih.gov

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex matrices prior to their quantification. For Betamethasone 21-phosphate and its deuterated analog, this compound, which serves as an internal standard in quantitative bioanalysis, various SPE methodologies have been developed. These methods are crucial for removing interfering substances from biological samples like plasma and urine, thereby enhancing the accuracy and sensitivity of subsequent analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The choice of SPE sorbent and protocol is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Given that Betamethasone 21-phosphate is a polar and acidic compound due to the phosphate group, SPE methods often employ reversed-phase, ion-exchange, or mixed-mode mechanisms. sigmaaldrich.comnih.gov The deuterated internal standard, this compound, is expected to have nearly identical extraction behavior to the non-deuterated analyte, making these methods applicable for its quantification.

Reversed-Phase SPE

Reversed-phase SPE is a common approach for the extraction of corticosteroids from aqueous samples. nih.gov Sorbents such as C18 are frequently used. nih.govkarger.comresearchgate.netnih.gov In a typical reversed-phase SPE procedure, the cartridge is first conditioned with an organic solvent like methanol, followed by equilibration with water or a buffer. gcms.cz The sample, often pre-treated, is then loaded onto the cartridge. The non-polar functional groups of the sorbent retain the analytes of interest while more polar impurities are washed away. sigmaaldrich.com The final step involves eluting the retained analytes with a stronger, less polar organic solvent.

A study detailing the simultaneous measurement of several glucocorticoids, including cortisone, cortisol, and corticosterone (B1669441), utilized C18 columns for solid-phase extraction from plasma. nih.govkarger.com This method allows for the sample to be extracted, washed, and concentrated in a single step, minimizing sample handling and the use of large volumes of organic solvents. nih.govkarger.com Another LC-MS/MS method for the determination of betamethasone phosphate in human plasma also involved solid-phase extraction using a C18 column. researchgate.netnih.gov

| Step | Reagent/Solvent | Purpose |

| Conditioning | Methanol or Acetonitrile | To wet the bonded functional groups of the sorbent. gcms.cz |

| Equilibration | Water or Buffer (e.g., 10mM ammonium acetate) | To prepare the sorbent for sample loading by creating a similar environment to the sample matrix. gcms.cz |

| Sample Loading | Pre-treated sample | To adsorb the analyte onto the SPE sorbent. |

| Washing | 5-20% Methanol in buffer | To remove co-extracted interferences. gcms.cz |

| Elution | Methanol or Acetonitrile | To desorb the analyte from the sorbent. gcms.cz |

Mixed-Mode SPE

Mixed-mode SPE combines two or more retention mechanisms, such as reversed-phase and ion-exchange, to provide enhanced selectivity for a wide range of compounds. nih.govgcms.cz This is particularly useful for complex biological matrices. sigmaaldrich.com For acidic compounds like Betamethasone 21-phosphate, a mixed-mode sorbent with both non-polar and anion-exchange functionalities can be highly effective. sigmaaldrich.com

Research has demonstrated the utility of mixed-mode cation exchange (MCX) SPE cartridges for the cleanup and concentration of corticosteroids. bme.hu In one method, MCX cartridges were conditioned and then used to process samples at a controlled pH to ensure optimal retention. bme.hu Another approach for extracting corticosteroids from urine and serum utilized a mixed-mode C8/SAX (strong anion exchanger) cartridge. silicycle.com This methodology is designed to extract acidic compounds from physiological fluids. silicycle.com

A study on the ultra-sensitive quantification of corticosteroids in plasma highlighted a selective SPE procedure that enabled a high sample loading volume and achieved very low detection limits. nih.gov The optimization of washing and elution conditions was key to selectively extracting the target drugs from the plasma matrix. nih.gov

| Sorbent Type | Retention Mechanism | Target Analytes | Reference |

| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase and Cation Exchange | Corticosteroids | bme.hu |

| Mixed-Mode C8/Strong Anion Exchanger (SAX) | Reversed-Phase and Anion Exchange | Acidic drugs and metabolites | silicycle.com |

| Magnetic Humic Acid-based Sorbent (Magn-Humic) | Adsorption | Steroids (Glucocorticoids, Estrogens, etc.) | mdpi.com |

Novel and Alternative SPE Methodologies

Recent advancements have led to the development of novel sorbent materials for SPE. One such example is a magnetic micro-solid-phase extraction (MSPE) method using a novel carbon-based composite, Magn-Humic, for the multiclass determination of steroids in human plasma. mdpi.com This method offers the advantage of extracting steroids without the need for protein precipitation and the sorbent can be reused multiple times. mdpi.com The extraction protocol involves dilution of the plasma sample, extraction with the magnetic sorbent, washing with a formic acid solution, and sequential elution with a methanol-acetonitrile mixture and then methanol. mdpi.com

Another innovative approach involves the use of entrapped β-cyclodextrin polymers for the selective extraction of steroid molecules. google.com This method demonstrated high extraction rates for a wide range of corticoids from urine samples. The protocol includes adjusting the pH of the sample mixture and using a combination of a phosphate buffer solution and organic solvents for extraction. google.com

Preclinical Pharmacokinetic and Metabolic Research Applications

Pharmacokinetic Characterization in Animal Models

The use of deuterated analogs like Betamethasone (B1666872) 21-phosphate-d5 is crucial for accurately assessing the pharmacokinetics of corticosteroids. vulcanchem.com By serving as an internal standard, it allows researchers to correct for variations during sample processing and analysis, ensuring the reliability of the pharmacokinetic data obtained from animal models such as sheep, rabbits, and camels. nih.govcamelsandcamelids.comjfda-online.com

While Betamethasone 21-phosphate-d5 is not the subject of ADME studies itself, it is a critical tool for elucidating the ADME profile of therapeutically active betamethasone. Stable isotope-labeled steroids are used to differentiate exogenously administered drugs from endogenous compounds, facilitating clear pharmacokinetic analysis. nih.gov

Studies on betamethasone prodrugs, such as Betamethasone disodium (B8443419) phosphate (B84403), show they are rapidly converted to the active betamethasone in the blood following administration. jfda-online.com The use of a deuterated internal standard like this compound allows for the precise quantification of both the prodrug and the active compound in various biological samples, including plasma, urine, and tissue homogenates. vulcanchem.com This capability is essential for building a comprehensive understanding of how the drug is absorbed into the system, distributed to various tissues, metabolized into other compounds, and ultimately excreted. Biotransformation studies on related compounds like betamethasone dipropionate have also been conducted to understand their ADME profiles, identifying several new metabolites. nih.govresearchgate.net

Accurate determination of pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and clearance is a primary application of analytical methods using this compound. The high precision afforded by using a stable isotope-labeled internal standard has enabled detailed characterization of betamethasone in various animal models.

For instance, a study in sheep investigating a betamethasone phosphate formulation reported a terminal half-life of 4 hours. nih.gov In camels administered a mixed formulation of betamethasone dipropionate and sodium phosphate, the terminal elimination half-life was found to be approximately 7.17 hours. camelsandcamelids.com Research in rabbits using an intravenous bolus of betamethasone disodium phosphate determined the clearance for the resulting betamethasone to be 3.50 ± 1.18 mL/min/kg. jfda-online.com These studies demonstrate the utility of such precise analytical methods in defining how long a drug remains in the body and how efficiently it is removed.

| Animal Model | Betamethasone Formulation | Parameter | Value | Reference |

|---|---|---|---|---|

| Sheep | Betamethasone Phosphate | Terminal Half-Life (t½) | 4 hours | nih.gov |

| Sheep | Betamethasone Phosphate/Acetate | Terminal Half-Life (t½) | 14 hours | nih.gov |

| Rabbit | Betamethasone (from BDP) | Clearance | 3.50 ± 1.18 mL/min/kg | jfda-online.com |

| Rabbit | Betamethasone (from BDP) | Half-Life (t½) | 228.58 ± 72.9 min | jfda-online.com |

| Camel | Betamethasone Dipropionate and Sodium Phosphate | Terminal Elimination Half-Life (t½) | 7.17 hours | camelsandcamelids.com |

| Camel | Betamethasone Dipropionate and Sodium Phosphate | Cmax | 15.9 ng/ml | camelsandcamelids.com |

Pharmacokinetic data gathered using deuterated standards are frequently used to develop compartmental models, which simulate the distribution and elimination of a drug in the body. These models are invaluable for understanding and predicting drug behavior.

In studies involving sheep, compartmental modeling has been a key component of the analysis. nih.govnih.gov Researchers used the ADAPT II program to model the pharmacokinetic profiles of betamethasone following the administration of different formulations. nih.govnih.gov One study found that the profile of a betamethasone phosphate formulation followed a traditional Bateman function, which describes the concentration changes after extravascular administration. nih.gov Another investigation in pregnant sheep utilized both Area/Moment analysis and compartmental modeling to assess the maternal-fetal disposition of corticosteroids, revealing that clearance from the fetus to the mother was significantly higher than in the reverse direction. nih.gov In camels, a two-compartment open model best described the plasma concentration of betamethasone over time. camelsandcamelids.com These modeling efforts are essential for interpreting complex pharmacokinetic data and extrapolating findings to different scenarios.

Metabolic Pathway Elucidation of Betamethasone Derivatives

Understanding how a drug is metabolized is a critical aspect of preclinical research. This compound serves as a vital tool in these investigations, enabling the clear identification and measurement of metabolic products.

The use of a deuterated internal standard is instrumental in the precise measurement of metabolite formation. vulcanchem.com Because the deuterated standard behaves almost identically to the parent compound during extraction and analysis but is distinguishable by mass, it allows for highly accurate quantification of both the remaining parent drug and its newly formed metabolites.

Research has shown that this compound facilitates the measurement of metabolites such as betamethasone 17-monophosphate and free betamethasone across various tissue compartments. vulcanchem.com In other research focused on the biotransformation of betamethasone dipropionate, several new oxidized and hydrolyzed metabolites were successfully isolated and identified, including Sananone dipropionate, Sananone propionate, and Sananone. nih.govresearchgate.netscienceopen.com The ability to accurately quantify the rate and extent of formation of such metabolites is fundamental to understanding the drug's metabolic pathway.

Stable isotope-labeled compounds like this compound are ideal for use as tracers in metabolic studies. medchemexpress.comnih.gov They can be administered to an animal model to trace the metabolic fate of the drug without the safety concerns associated with radioactive isotopes. nih.gov The deuterium (B1214612) atoms are placed at metabolically stable positions in the molecule to prevent isotopic exchange during biological processes, ensuring that the label remains intact and the tracer provides reliable results. vulcanchem.com

When used as a tracer, the labeled compound and its metabolites can be tracked and differentiated from endogenous substances using mass spectrometry. nih.gov This allows researchers to investigate the complete metabolic conversion pathway of a drug, such as the conversion of cortisol to cortisone, by administering a deuterium-labeled version of the parent drug. nih.gov This technique offers a powerful method for determining the metabolic fate of betamethasone and its derivatives in vivo.

Tissue Distribution Analysis in Preclinical Species

The tissue distribution of a compound is a critical component of its preclinical pharmacokinetic profile, providing insights into its potential sites of action and accumulation. For this compound, a deuterated analog of Betamethasone 21-phosphate, tissue distribution studies are essential for understanding its disposition in various organs and tissues. While specific quantitative tissue distribution data for the deuterated form, this compound, is not extensively available in published literature, studies on the non-deuterated parent compound, betamethasone, and its esters provide valuable insights into its expected distribution pattern in preclinical species. The five deuterium atoms in this compound are primarily introduced to serve as a stable isotopic internal standard for mass spectrometry-based quantification and are not expected to significantly alter the physiological distribution of the molecule compared to its non-deuterated counterpart.

Research in preclinical models, such as rodents and rabbits, has demonstrated that betamethasone, following administration, distributes to a wide range of tissues. Autoradiography and liquid scintillation counting studies in pregnant rats and mice have shown that systemically administered betamethasone can cross the placental barrier and distribute into fetal tissues. nih.gov Notably, a high uptake of radioactivity was observed in the fetal adrenal cortex, indicating accumulation in this endocrine gland. nih.gov

Furthermore, studies in pregnant rats have revealed the distribution of betamethasone into the central nervous system. Following administration of radiolabeled betamethasone 17,21-dipropionate, radioactivity was detected in various brain regions of the dams, with a significantly greater accumulation in the hypothalamus and septum compared to other areas of the brain. nih.gov This indicates that betamethasone can cross the blood-brain barrier and may exert pharmacological effects directly within the central nervous system.

In addition to endocrine and neural tissues, betamethasone has been shown to distribute to the pulmonary system. Studies in preterm rabbits have investigated the effects of maternally administered betamethasone on fetal lung maturation, which inherently requires the distribution of the drug to the lung tissue to exert its therapeutic effect.

While comprehensive quantitative data for all tissues is not always detailed in a single study, a composite of preclinical research indicates a broad distribution of betamethasone. The following table summarizes the observed tissue distribution of betamethasone in various preclinical species based on available literature. It is important to note that this data is derived from studies using non-deuterated forms of betamethasone, but it provides a strong indication of the expected distribution for this compound.

Interactive Data Table: Summary of Preclinical Tissue Distribution of Betamethasone

| Preclinical Species | Tissue | Finding | Reference |

| Rat (pregnant) | Fetal Adrenal Cortex | High uptake of radioactivity observed. | nih.gov |

| Rat (pregnant) | Dam Hypothalamus | Significantly greater accumulation of radioactivity compared to other brain regions. | nih.gov |

| Rat (pregnant) | Dam Septum | Significantly greater accumulation of radioactivity compared to other brain regions. | nih.gov |

| Mouse (pregnant) | Fetal Tissues | Compound and/or its metabolites transferred across the placental barrier. | nih.gov |

| Rabbit (preterm fetus) | Lung | Implied distribution to exert effects on lung maturation. |

This table provides a qualitative summary of the key findings regarding the tissue distribution of betamethasone in preclinical models. The data highlights the ability of the compound to penetrate important physiological barriers and accumulate in specific target tissues, which is fundamental to its pharmacological activity. Further studies focusing specifically on the quantitative tissue distribution of this compound would be beneficial to confirm these patterns and provide more precise concentration data in various organs.

Preclinical Pharmacodynamic and Mechanistic Studies Utilizing Deuterated Analogs

Investigation of Steroid Effects on Biological Systems in Animal Models

Animal models are fundamental to understanding the physiological effects of corticosteroids. The use of deuterated standards like Betamethasone (B1666872) 21-phosphate-d5 is crucial for accurately determining drug concentrations in these models, which enables a clear correlation between exposure and biological response.

The genetic background of an animal can significantly influence its response to a drug. Studies have shown that different mouse strains exhibit varied sensitivity to glucocorticoids. For example, C57BL/6J mice have been found to be less susceptible to the bone loss typically induced by glucocorticoids when compared to CD1 mice. researchgate.net Similarly, mouse strains like C57BL/6J develop glucocorticoid-induced ocular hypertension, while strains such as BALB/cJ are resistant. arvojournals.org In such studies, Betamethasone 21-phosphate-d5 would be used as an internal standard to accurately measure the concentration of administered betamethasone in the plasma and target tissues of different strains. This precise quantification is essential to determine whether the observed differences in response are due to variations in drug metabolism and distribution (pharmacokinetics) or differences in the biological sensitivity of the tissues themselves (pharmacodynamics). nih.govresearchgate.net

Table 1: Representative Data on Strain-Dependent Corticosteroid Effects in Mice

| Mouse Strain | Corticosteroid Effect Measured | Observed Response | Role of Deuterated Standard |

| C57BL/6J | Hippocampal Cell Proliferation | Vulnerable to reduction by chronic corticosterone (B1669441) exposure. nih.gov | To quantify corticosterone levels in plasma and hippocampus, ensuring equal exposure between strains. |

| MRL/MpJ | Hippocampal Cell Proliferation | Resistant to reduction by chronic corticosterone exposure. nih.gov | To confirm that resistance is not due to lower corticosterone concentrations in the brain. |

| C57BL/6J | Glucocorticoid-Induced Osteoporosis | Not susceptible to significant bone loss from long-term prednisolone (B192156) treatment. researchgate.net | To measure prednisolone concentrations, helping to differentiate between pharmacokinetic and pharmacodynamic reasons for resistance. |

| CD1 | Glucocorticoid-Induced Osteoporosis | Susceptible to bone changes and osteopenia from long-term prednisolone treatment. researchgate.net | To correlate prednisolone exposure with the degree of bone loss. |

Glucocorticoids have a profound impact on the brain, particularly on the development and plasticity of neurons. mdpi.com High levels of glucocorticoids, especially during developmental periods, can suppress neurogenesis (the formation of new neurons) and alter synaptogenesis (the formation of synapses). nih.govnih.gov This has been linked to the pathophysiology of mood disorders like depression. frontiersin.org In animal studies investigating these effects, accurately measuring the concentration of the glucocorticoid in specific brain regions, such as the hippocampus, is critical. aston.ac.uk Using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows researchers to establish a precise dose-response relationship between betamethasone exposure and changes in neuronal proliferation, differentiation, and synaptic density. nih.govnih.gov

In preclinical pharmacodynamic studies, researchers aim to link drug concentration to a specific physiological effect. For instance, betamethasone is a potent anti-inflammatory agent. drugbank.com In a murine model of asthma, betamethasone-loaded nanoparticles were shown to reduce airway inflammation. nih.gov To properly assess the efficacy, a deuterated standard like this compound would be used to quantify the amount of betamethasone that reaches the inflamed lung tissue and to monitor its concentration in the bloodstream over time. vulcanchem.com This allows for the construction of pharmacokinetic/pharmacodynamic (PK/PD) models that can predict the duration and intensity of the anti-inflammatory effect based on drug exposure. Other endpoints include measuring the drug's impact on inflammatory markers like cytokines (e.g., TNF-α, IL-1β) and immune cell activity. medchemexpress.comnih.gov

In Vitro and Ex Vivo Studies of Glucocorticoid Receptor Interactions

Betamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression. drugbank.compatsnap.com Understanding the specifics of this interaction is a key area of preclinical research. In vitro binding assays are used to determine the affinity of a steroid for the GR. In these experiments, cell lysates or purified receptors are incubated with the steroid. researchgate.net While this compound is not the active compound, its use as an internal standard in LC-MS/MS methods is critical for accurately quantifying the concentration of unlabeled betamethasone required to bind to the receptor. nih.gov This precision is vital for determining key parameters like the dissociation constant (Kd) and the maximum binding capacity (Bmax), which characterize the drug-receptor interaction. researchgate.netresearchgate.net These studies have shown that the energetics of this binding are a primary determinant of the subsequent transcriptional activity. researchgate.net

Mechanistic Insights into Cellular Processes (e.g., gene expression, apoptosis in preclinical settings)

Once bound to its receptor, betamethasone can alter the transcription of hundreds of genes, leading to its therapeutic effects and potential side effects. patsnap.comnih.gov It is known to upregulate anti-inflammatory proteins and downregulate pro-inflammatory ones. patsnap.com Furthermore, glucocorticoids can induce apoptosis (programmed cell death) in certain cell types, such as lymphocytes, which is a key part of their immunosuppressive action. drugbank.commedchemexpress.com

In preclinical studies examining these mechanisms, cells (e.g., CEM C7 T-cells) are treated with betamethasone, and subsequent changes in gene expression or the rate of apoptosis are measured. medchemexpress.com this compound plays a crucial analytical role in this research. By using it as an internal standard, scientists can precisely measure the intracellular concentration of betamethasone and correlate it directly with the observed molecular changes. vulcanchem.com For example, research in sheep placenta showed that betamethasone exposure altered the expression of genes related to apoptosis and growth, with some effects being sex-specific. flinders.edu.aunih.gov Accurate quantification ensures that the observed effects are truly dependent on the drug's concentration within the cell.

Table 2: Example Cellular Processes Modulated by Betamethasone

| Cellular Process | Model System | Finding | Role of Deuterated Standard |

| Gene Expression | L929 Cells | Betamethasone (0.1-1 μM) induces gene expression. medchemexpress.com | To accurately determine the intracellular concentration of betamethasone that elicits the genetic response. |

| Apoptosis | CEM C7 T-cells | Betamethasone (0.1-1 μM) induces apoptosis after 48 hours. medchemexpress.com | To establish a precise concentration-response curve for the induction of apoptosis. |

| Apoptosis | Sheep Placenta (Female) | Betamethasone increased the expression of the pro-apoptotic GRαC isoform and other apoptotic markers. flinders.edu.aunih.gov | To quantify betamethasone concentrations in placental tissue, linking exposure to the observed molecular changes. |

Applications in Pharmaceutical Quality Control and Reference Material Science

Role in Analytical Method Development and Validation for Pharmaceutical Products

The development and validation of analytical methods are crucial for ensuring the quality of pharmaceutical products. Betamethasone (B1666872) 21-phosphate-d5 plays a central role as an internal standard, a compound added in a constant amount to samples, calibration standards, and quality controls. scioninstruments.com

In techniques like LC-MS/MS, which are susceptible to variations in sample preparation and matrix effects (where components of a sample can interfere with the analysis), an ideal internal standard behaves almost identically to the analyte. waters.comkcasbio.com Betamethasone 21-phosphate-d5 co-elutes with the non-labeled betamethasone 21-phosphate, meaning they travel through the analytical system at the same rate. texilajournal.com However, due to its increased mass from the deuterium (B1214612) atoms, it is easily distinguishable by the mass spectrometer. acanthusresearch.com This allows the method to correct for variations in extraction efficiency, injection volume, and ionization suppression or enhancement, leading to more precise and accurate quantification of the target compound. kcasbio.comtexilajournal.comnih.gov

The validation of these analytical methods, following guidelines from bodies like the International Council on Harmonisation (ICH), requires demonstrating parameters such as specificity, linearity, accuracy, and precision. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is widely recognized as the best practice for achieving the ruggedness and reliability required for regulatory approval. nih.govscispace.com

Qualification as a Certified Reference Material

A reference material is a substance of sufficient homogeneity and stability with respect to specified properties, which has been established to be fit for its intended use in a measurement process. For a compound like this compound to be qualified for use as a reference standard, it must undergo rigorous characterization to ensure its identity, purity, and content are well-defined. pharmtech.comveeprho.com

The qualification process typically involves a comprehensive suite of analytical tests. pharmtech.com

Table 1: Typical Qualification Tests for a Reference Standard

| Parameter | Analytical Technique(s) | Purpose |

|---|---|---|

| Identity Confirmation | NMR Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | To confirm the molecular structure and the position of the isotopic labels. veeprho.comresolvemass.ca |

| Purity and Impurity Assessment | High-Performance Liquid Chromatography (HPLC), qNMR | To determine the percentage of the desired compound and identify any impurities, including any residual non-labeled material. resolvemass.canih.gov |

| Content/Potency | Quantitative NMR (qNMR), Mass Balance Approach | To assign an accurate value for the concentration or potency of the material. pharmtech.com |

| Stability Studies | HPLC, LC-MS | To establish the stability of the material under defined storage conditions and determine its shelf-life. resolvemass.ca |

While this compound is widely used as a high-quality reference standard in analytical laboratories, its official designation as a Certified Reference Material (CRM) depends on it being certified by a recognized body (like a national metrology institute or pharmacopeia) that provides a certificate with a stated property value, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comwho.int

Impurity Profiling and Related Substances Analysis of Betamethasone Formulations

Controlling impurities in pharmaceutical products is a critical regulatory requirement to ensure patient safety. This compound is an essential tool for the accurate identification and quantification of impurities in betamethasone drug substances and products. synthinkchemicals.com

Betamethasone formulations can degrade over time when exposed to stress factors like heat, light, or humidity, leading to the formation of degradation products. veeprho.com Stability-indicating analytical methods are developed to separate and quantify these degradation products from the active ingredient and other excipients. nih.govresearchgate.netnih.gov By using this compound as an internal standard in these methods, the rate of formation of specific degradation products can be accurately monitored. This allows for the study of degradation kinetics, which is vital for determining the product's shelf-life and recommended storage conditions. pharmaffiliates.com

During the synthesis of betamethasone, impurities related to the chemical process, such as intermediates or byproducts, can be introduced. chinjmap.comresearchgate.net Regulatory authorities require that these impurities be identified, quantified, and controlled within strict limits. synthinkchemicals.com Analytical methods, often LC-MS, utilize this compound to ensure the precise measurement of these process-related impurities. pharmaffiliates.com This accurate quantification is fundamental to controlling the manufacturing process and ensuring the consistency and quality of each batch of the final drug product. synthinkchemicals.com

Contribution to Regulatory Compliance in Pharmaceutical Analytics (e.g., ANDA support)

In the pharmaceutical industry, adherence to regulatory standards is paramount. crgsolutions.codilytics.com Data analytics and robust analytical methods are key to ensuring compliance. qordata.com For companies developing generic drugs, an Abbreviated New Drug Application (ANDA) must be submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) for approval. A critical component of an ANDA is the demonstration of bioequivalence, which shows that the generic drug performs in the same way as the brand-name drug.

Bioequivalence studies typically involve measuring the concentration of the drug in biological samples (e.g., plasma) from human volunteers over time. These studies require highly accurate and validated bioanalytical methods. The use of a stable isotope-labeled internal standard like this compound is the industry standard for such assays. kcasbio.comnih.gov It ensures the reliability and integrity of the pharmacokinetic data submitted to regulatory agencies. kcasbio.com By providing a robust internal standard, this compound directly supports the analytical validation package within an ANDA, helping to meet the stringent requirements for drug approval. gmppros.com

Q & A

Q. How do matrix effects influence the quantification of this compound in complex biological samples?

- Methodological Answer : Assess matrix effects via post-column infusion experiments. Use matrix-matched calibration curves (e.g., blank plasma extracts) and deuterated internal standards (e.g., Betamethasone-d8) to correct for ion suppression/enhancement. Optimize SPE protocols (C18 cartridges, pH 7.0) to minimize phospholipid interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.